Product packaging for Glutamic acid linoleamide(Cat. No.:CAS No. 2601-92-5)

Glutamic acid linoleamide

Cat. No.: B1671661
CAS No.: 2601-92-5
M. Wt: 409.6 g/mol
InChI Key: KUOWDMBZTRBDRI-GSNKCQISSA-N
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Description

Conceptual Framework of Acyl Amino Acids as Biological Signaling Molecules

Fatty acid amides, including N-acyl amino acids, are a family of biologically important lipids. frontiersin.org The discovery of N-arachidonoylethanolamine (anandamide), an endogenous ligand for cannabinoid receptors, and oleamide, a sleep-inducing lipid, spurred significant research into this class of molecules. nih.govpnas.org It is now understood that a wide variety of these compounds exist in mammalian tissues, each with potentially unique biological activities. nih.gov

The identification of endogenous acyl amino acids has been significantly advanced by targeted lipidomics approaches. nih.gov These methods have led to the discovery of numerous novel acyl amino acids in mammalian tissues, including the brain. nih.gov For instance, a study successfully identified 50 new endogenous acyl amino acids in the rat brain. nih.gov These findings suggest the existence of a large and complex family of these molecules with diverse potential functions. nih.govnih.gov Research has identified various N-acyl glutamic acids, including N-arachidonoyl, N-palmitoyl, N-stearoyl, N-oleoyl, and N-docosahexaenoyl glutamic acid. nih.gov

Fatty acid amides are recognized as crucial cell signaling molecules, particularly in the brain and central nervous system. researchgate.net Different fatty acid amides can bind to various receptors, leading to a range of biological responses. researchgate.net They are involved in diverse physiological effects and are considered a growing family of bioactive lipids. pnas.org The enzymes responsible for their synthesis and degradation, such as fatty acid amide hydrolase (FAAH), are key to regulating their levels and activities. pnas.orgelifesciences.org

Foundational Significance of L-Glutamic Acid in Biochemical Pathways

L-glutamic acid, an α-amino acid, is a central molecule in cellular metabolism and is utilized by nearly all living organisms for protein biosynthesis. wikipedia.orgyashodahospitals.com It is a non-essential amino acid in humans, meaning the body can synthesize it. wikipedia.org Beyond its role in protein structure, glutamate (B1630785) is the most abundant excitatory neurotransmitter in the vertebrate nervous system and serves as a precursor for the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). wikipedia.org

Glutamate Metabolism Interconnections (e.g., TCA Cycle, Urea (B33335) Cycle)

Glutamate is a key player in the intersection of several major metabolic pathways. wikipedia.org It links amino acid metabolism with carbohydrate metabolism through its connection to the tricarboxylic acid (TCA) cycle. researchgate.netresearchgate.net

TCA Cycle: Glutamate can be converted to α-ketoglutarate, an intermediate of the TCA cycle, through a process called deamination, catalyzed by glutamate dehydrogenase, or through transamination reactions. wikipedia.orgresearchgate.net This allows the carbon skeleton of glutamate to be used for energy production. researchgate.net

Urea Cycle: Glutamate plays a crucial role in the disposal of excess nitrogen from the body. wikipedia.org The nitrogen from glutamate can be incorporated into urea through the urea cycle, which primarily occurs in the liver. caldic.comnih.gov Glutamate can be converted to aspartate, which then enters the urea cycle. caldic.com

Biosynthetic Roles of Glutamic Acid (e.g., Amino Acid Synthesis, Nucleotides, Glutathione)

Glutamic acid serves as a precursor for the synthesis of a variety of important biomolecules. yashodahospitals.comresearchgate.netresearchgate.netnih.gov

Amino Acid Synthesis: Glutamate is a key precursor in the synthesis of other non-essential amino acids, such as proline and arginine. nih.gov

Nucleotide Biosynthesis: The nitrogen from glutamate is utilized in the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, the building blocks of DNA and RNA. nih.govillinois.edu

Glutathione Synthesis: Glutamate is one of the three amino acids (along with cysteine and glycine) that make up the antioxidant tripeptide glutathione. nih.gov

Biological Relevance of Linoleic Acid and its Amide Derivatives

Linoleic acid is an essential omega-6 polyunsaturated fatty acid, meaning it must be obtained through the diet. It is a precursor to a variety of bioactive molecules and is important for maintaining the integrity of cell membranes. oup.com

The amide derivatives of linoleic acid, such as linoleamide (B162930), have been shown to possess biological activity. ontosight.ai For instance, linoleamide has been identified as an endogenous lipid that can induce sleep. ebi.ac.uk Research has also suggested that linoleic acid derivatives may have anti-inflammatory properties. oup.comnih.gov The amidation of fatty acids like linoleic acid can alter their stability and bioactivity compared to the parent fatty acid. ontosight.ai Studies have also explored the effects of linoleamide on cellular processes, such as its ability to increase cytosolic calcium concentrations. ebi.ac.uk Furthermore, some fatty acid amides, including derivatives of linoleic acid, have been investigated for their potential role in cancer cell proliferation and neuroprotective effects. nih.govoup.comoup.com

Overview of Linoleic Acid in Metabolic Processes

Linoleic acid (LA) is an essential polyunsaturated omega-6 fatty acid, meaning the human body cannot synthesize it, and it must be obtained through diet, primarily from vegetable oils. nih.govnumberanalytics.comontosight.ai It plays a crucial role in numerous physiological functions, including maintaining bone health, regulating metabolism, supporting the reproductive system, and promoting skin and hair growth. nih.gov

One of the primary metabolic roles of linoleic acid is to serve as a precursor for the synthesis of other important long-chain fatty acids. ontosight.ai The metabolic pathway begins with the conversion of linoleic acid to gamma-linolenic acid (GLA), which is then elongated to dihomo-gamma-linolenic acid (DGLA), and finally converted to arachidonic acid (AA). numberanalytics.comnews-medical.netresearchgate.net Arachidonic acid is a key molecule in the synthesis of eicosanoids, a group of signaling molecules that includes prostaglandins (B1171923) and thromboxanes. news-medical.net These eicosanoids are critical regulators of processes like inflammation, blood clotting, smooth muscle contraction, and the immune response. numberanalytics.comnews-medical.net

The metabolic pathway of linoleic acid competes with that of alpha-linolenic acid (ALA), an omega-3 fatty acid, as they both utilize the same desaturase and elongase enzymes. numberanalytics.comontosight.ai This competition highlights the importance of a balanced dietary intake of omega-6 and omega-3 fatty acids to ensure proper physiological function. numberanalytics.com Furthermore, linoleic acid is vital for skin health, where it is a key component of ceramides, which are essential lipids for maintaining the skin's barrier integrity and preventing water loss. numberanalytics.comresearchgate.net

Macamides and Other Fatty Acid Amides with Documented Biological Activities

The family of fatty acid amides (FAAs) encompasses a wide range of biologically active signaling molecules. nih.govresearchgate.netwikipedia.org These lipids generally consist of a fatty acid acyl tail and a head group, both of which determine their bioactivity. researchgate.net They are broadly classified into groups such as N-acylethanolamines (NAEs), fatty acid primary amides (FAPAs), and N-acyl amino acids (NAAAs). mdpi.comnih.govwikipedia.org

Macamides are a unique class of fatty acid N-benzylamides found in the maca plant (Lepidium meyenii). mdpi.comnih.gov They are formed by the combination of benzylamine (B48309) with a fatty acid, often including oleic, linoleic, and linolenic acids. mdpi.com Macamides are considered the primary bioactive compounds in maca and have been associated with a variety of pharmacological effects, including neuroprotection, anti-fatigue, fertility enhancement, and anti-osteoporosis activities. mdpi.comnih.govresearchgate.netsci-hub.se For instance, N-benzyl-hexadecanamide (NBH), a prominent macamide, has been shown to improve endurance in mice. mdpi.com Some macamides also act as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids, suggesting a mechanism for their neuro-modulatory effects. mdpi.comnih.gov

Other well-studied fatty acid amides include:

Anandamide (N-arachidonoylethanolamine) : An NAE that is a well-known endogenous ligand for the cannabinoid receptors (CB1 and CB2), playing a role in motivation, pleasure, and immune function. nih.govresearchgate.netwikipedia.org Its discovery spurred significant interest in the entire FAA family. nih.govmdpi.com

Oleamide : A fatty acid primary amide first identified in the cerebrospinal fluid of sleep-deprived cats. nih.gov It is recognized as a signaling molecule that induces sleep and exhibits cannabinoid-like activity. nih.gov

N-acyl glycines : A series of N-acyl amides that are also attracting research interest, though it is not yet fully clear if they are signaling molecules in their own right or precursors to other active compounds. nih.gov

Rationale for Investigating Glutamic Acid Linoleamide as a Novel Conjugate

The investigation into novel conjugates like this compound stems from the principle of combining two molecules with known, distinct biological activities to create a new chemical entity with potentially unique or enhanced properties. This approach is grounded in both hypothesis-driven research based on the parent molecules' functions and the exploration of uncharted chemical space within a bioactive class of compounds.

Hypothesis Generation based on Constituent Bioactivities

The rationale for studying this compound is built upon the well-documented biological significance of its two components: glutamic acid and linoleic acid.

Glutamic Acid (Glutamate) : This non-essential amino acid is the most abundant excitatory neurotransmitter in the vertebrate nervous system, crucial for cognitive functions like learning and memory. medicoverhospitals.inwikipedia.orgpatsnap.com It also plays a central role in cellular metabolism, serving as an energy source for the brain and a key intermediate in the synthesis and degradation of other amino acids. medicoverhospitals.innih.gov Derivatives of glutamic acid are being explored for various therapeutic applications, including potential anticancer properties. nih.gov

Linoleic Acid : As an essential fatty acid, its metabolic products, particularly arachidonic acid and subsequent eicosanoids, are potent mediators of inflammation and immune responses. numberanalytics.comnews-medical.net Linoleic acid itself is integral to maintaining the skin's barrier function. numberanalytics.com Furthermore, some long-chain N-acylated amino acids, including N-linoleoyl phenylalanine, have been shown to influence energy metabolism. frontiersin.org

Hypothesis : By conjugating glutamic acid with linoleic acid, the resulting molecule, this compound, could possess novel bioactivities. It might act as a unique signaling molecule that integrates pathways related to neurotransmission and inflammation. For example, it could potentially modulate neuronal function in novel ways or act as a targeted anti-inflammatory agent. The presence of the glutamic acid moiety could influence its distribution and interaction with receptors, particularly in the central nervous system. patsnap.comdrugbank.com

Unexplored Therapeutic or Biological Potential of Glutamic Acid-Fatty Acid Amides

While the broader family of N-acyl amino acids (NAAAs) is gaining recognition as a source of bioactive lipids, the specific subset of glutamic acid-fatty acid amides remains a largely unexplored area of research. mdpi.comresearchgate.net The synthesis of various glutamic acid amides has been reviewed, often in the context of creating prodrugs with enhanced permeability and stability, but systematic investigation into their inherent biological activities is less common. researchgate.net

The therapeutic potential of NAAAs, in general, is diverse, with demonstrated roles as anti-inflammatory, analgesic, and anticancer agents. researchgate.net For example, N-acyl-tyrosines have shown antibiotic activity, and N-arachidonoyl-serine exhibits antimicrobial effects. researchgate.net However, specific research on glutamic acid conjugated with fatty acids is sparse. Studies on insect larvae have identified N-linolenoyl-L-glutamine (a close relative) as a key elicitor of plant defense mechanisms, demonstrating that such conjugates play significant biological roles in inter-species communication. pnas.org Furthermore, the dissociation of N-palmitoyl glutamic acid in mass spectrometry has been studied to aid in the identification of bacterial lipo-amino acids, but its physiological role was not the focus. dntb.gov.ua

This lack of extensive research presents a clear opportunity. The unique chemical structure of glutamic acid, with its two carboxylic acid groups, offers different possibilities for conjugation compared to other amino acids, which could lead to molecules with distinct properties. researchgate.netiosrjournals.org Investigating glutamic acid-fatty acid amides like this compound could uncover novel signaling pathways, identify new therapeutic targets, and potentially lead to the development of innovative drugs for neurological, inflammatory, or metabolic disorders. researchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H39NO5 B1671661 Glutamic acid linoleamide CAS No. 2601-92-5

Properties

CAS No.

2601-92-5

Molecular Formula

C23H39NO5

Molecular Weight

409.6 g/mol

IUPAC Name

(2S)-2-[[(9Z,12Z)-octadeca-9,12-dienoyl]amino]pentanedioic acid

InChI

InChI=1S/C23H39NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)24-20(23(28)29)18-19-22(26)27/h6-7,9-10,20H,2-5,8,11-19H2,1H3,(H,24,25)(H,26,27)(H,28,29)/b7-6-,10-9-/t20-/m0/s1

InChI Key

KUOWDMBZTRBDRI-GSNKCQISSA-N

SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

glutamic acid linoleamide
glutamic acid linoleamide disodium salt, (Z,Z)-isome

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Glutamic Acid Linoleamide

Specific Approaches for Synthesizing Glutamic Acid Amides

Synthesizing amides from glutamic acid presents a unique challenge due to its three functional groups: two carboxylic acids (at the α- and γ-positions) and one α-amino group. To achieve regioselectivity and form the desired amide bond without unwanted side reactions, a protection strategy is essential. rsc.org

To synthesize an amide at a specific carboxylic acid site or at the amino group, the other reactive sites must be temporarily blocked with protecting groups. google.com For the synthesis of glutamic acid linoleamide (B162930), where the amide bond is formed at the α-amino group, both the α- and γ-carboxylic acids must be protected.

Commonly used protecting groups for the carboxylic acid moieties of glutamic acid include:

tert-Butyl (tBu) esters : These are frequently used due to their stability under a wide range of conditions and their straightforward removal with mild acids, such as trifluoroacetic acid (TFA). nih.govrsc.org

Benzyl (Bzl) esters : Removed by catalytic hydrogenation, offering an orthogonal deprotection strategy if other groups in the molecule are acid-sensitive.

Allyl (All) esters : These can be removed under very mild conditions using a palladium catalyst, providing another layer of orthogonality. nih.govrsc.org

The synthesis often starts with a commercially available, selectively protected glutamic acid derivative, such as N-Boc-L-glutamic acid α-tert-butyl ester, which can then be further modified. rsc.org

Table 2: Protecting Groups for Glutamic Acid Synthesis

Functional Group to Protect Protecting Group (Acronym) Common Reagents for Introduction Conditions for Removal
α-Amino tert-Butoxycarbonyl (Boc) Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) Strong acid (e.g., Trifluoroacetic Acid, TFA) rsc.org
9-Fluorenylmethoxycarbonyl (Fmoc) Fmoc-NHS ester, Fmoc-Cl Base (e.g., Piperidine in DMF) nih.govrsc.org
α-/γ-Carboxyl tert-Butyl ester (OtBu) Isobutylene (B52900), tert-Butanol with EDC nih.gov Strong acid (e.g., Trifluoroacetic Acid, TFA) rsc.org
α-/γ-Carboxyl Benzyl ester (OBzl) Benzyl alcohol, Benzyl bromide Catalytic Hydrogenation (H₂, Pd/C)
α-/γ-Carboxyl Allyl ester (OAll) Allyl alcohol (e.g., Mitsunobu reaction) nih.govrsc.org Palladium catalyst (e.g., Pd(PPh₃)₄) nih.gov

Maintaining the stereochemical integrity of the chiral center at the α-carbon of L-glutamic acid is paramount during synthesis. researchgate.net Racemization, the formation of an unwanted D-enantiomer, can occur during the activation of the α-carboxyl group or under harsh reaction conditions.

Strategies to ensure stereoselectivity include:

Use of Modern Coupling Reagents : Aminium and phosphonium (B103445) reagents like HATU and PyBOP were specifically designed to facilitate rapid coupling, which minimizes the time the activated amino acid is susceptible to racemization. peptide.com

Inclusion of Additives : Additives such as HOBt and its derivatives react with the activated intermediate to form an active ester that is less prone to racemization than the initial intermediate (e.g., the O-acylisourea from a carbodiimide). luxembourg-bio.compeptide.com

Controlled Reaction Conditions : Careful control of temperature, solvent, and base is critical. Non-polar solvents and sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIEA) are often preferred to minimize side reactions. nih.gov

Proposed Synthetic Routes for Glutamic Acid Linoleamide

Proposed Route:

Protection of L-Glutamic Acid : The synthesis would begin with the protection of both carboxylic acid groups of L-glutamic acid. A suitable starting material would be L-Glutamic acid, which can be converted to the di-tert-butyl ester derivative using isobutylene and a catalytic amount of acid. This yields L-Glutamic acid di-tert-butyl ester, leaving the α-amino group free for the subsequent coupling reaction.

Activation of Linoleic Acid : The carboxylic acid of linoleic acid must be activated to facilitate amide bond formation. Given the presence of sensitive double bonds in the linoleic acid chain, a mild and highly efficient coupling reagent is required. HATU, in the presence of a non-nucleophilic base such as DIEA, would be an excellent choice. The reaction of linoleic acid with HATU in a suitable aprotic solvent like N,N-dimethylformamide (DMF) would generate the highly reactive OAt-ester of linoleic acid in situ.

Coupling Reaction : The protected L-Glutamic acid di-tert-butyl ester is then added to the solution containing the activated linoleic acid. The free α-amino group of the glutamic acid derivative will nucleophilically attack the activated carbonyl of the linoleic acid ester, forming the desired amide bond and yielding the fully protected conjugate: N-linoleoyl-L-Glutamic acid di-tert-butyl ester.

Deprotection : The final step is the removal of the tert-butyl ester protecting groups to yield the final product, this compound. This is typically achieved by treating the protected conjugate with a solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). The volatile byproducts (isobutylene and excess TFA/DCM) can be easily removed under reduced pressure, yielding the pure target compound after appropriate workup and purification, for instance, by chromatography.

This proposed pathway utilizes standard, high-yielding reactions from modern organic and peptide chemistry, ensuring stereochemical retention at the α-carbon of glutamic acid and compatibility with the polyunsaturated fatty acid chain of linoleic acid.

Direct Amidation of Glutamic Acid with Linoleylamine

Direct amidation represents a straightforward approach to synthesizing this compound. This method typically involves the reaction of glutamic acid with linoleylamine under conditions that promote amide bond formation. However, a more common and industrially relevant direct approach is the acylation of glutamic acid with a reactive derivative of linoleic acid, such as linoleyl chloride. This method, a variation of the Schotten-Baumann reaction, is widely used for the preparation of N-acyl amino acids. jk-sci.combyjus.comwikipedia.org

The reaction is typically carried out in a biphasic system, consisting of an aqueous phase and an organic solvent. wikipedia.org L-glutamic acid is dissolved in an aqueous alkaline solution, such as sodium hydroxide, to deprotonate the amino group and increase its nucleophilicity. google.comgoogle.com Linoleyl chloride, dissolved in an organic solvent, is then added to the aqueous solution. The reaction is maintained under basic pH conditions to neutralize the hydrochloric acid byproduct, which drives the reaction towards the formation of the amide. byjus.comiitk.ac.in

A general procedure for the direct acylation of L-glutamic acid with a fatty acid chloride is as follows:

L-glutamic acid is dissolved in an aqueous solution of sodium hydroxide.

The solution is cooled, and linoleyl chloride is added dropwise while vigorously stirring.

The pH of the reaction mixture is maintained at a basic level (typically pH 10-12) by the continuous addition of an alkali solution. googleapis.com

After the reaction is complete, the mixture is acidified to precipitate the N-linoleoyl-L-glutamic acid.

The product can then be purified by recrystallization.

Table 1: Key Parameters for Direct Amidation via Schotten-Baumann Reaction

ParameterConditionRationale
Reactants L-Glutamic Acid, Linoleyl ChlorideReadily available starting materials for N-acylation.
Solvent System Biphasic (e.g., water and an organic solvent)Allows for the separation of reactants and facilitates product isolation. wikipedia.org
Base Aqueous alkali (e.g., NaOH)Neutralizes HCl byproduct and maintains a basic pH to enhance the nucleophilicity of the amino group. byjus.comiitk.ac.in
pH 10-12Optimal range for the acylation of the amino group while minimizing hydrolysis of the acyl chloride. googleapis.com
Temperature Typically low to moderateTo control the reaction rate and minimize side reactions.

Stepwise Synthesis Involving Protected Intermediates

To achieve higher yields, better purity, and greater control over the reaction, a stepwise synthetic approach involving protected intermediates is often employed. This strategy involves protecting the carboxylic acid functional groups of glutamic acid before the amidation reaction. epa.govnih.gov This prevents unwanted side reactions, such as the formation of polyesters or other byproducts.

A common method involves the esterification of the carboxylic acid groups of glutamic acid to form, for example, L-glutamic acid diethyl ester. epa.govnih.gov This protected intermediate is then reacted with linoleoyl chloride. The reaction is typically carried out in an organic solvent in the presence of a base, such as triethylamine, to neutralize the liberated hydrochloric acid.

The general steps for this synthetic route are:

Protection of Glutamic Acid: L-glutamic acid is reacted with an alcohol (e.g., ethanol) in the presence of an acid catalyst to form the corresponding diester (e.g., L-glutamic acid diethyl ester). epa.gov

Amidation: The L-glutamic acid diethyl ester is then reacted with linoleoyl chloride in an aprotic solvent. A tertiary amine, such as triethylamine, is added to act as a proton scavenger.

Deprotection: The resulting N-linoleoyl-L-glutamic acid diethyl ester is then hydrolyzed under acidic or basic conditions to remove the ethyl ester protecting groups and yield the final product, N-linoleoyl-L-glutamic acid.

Table 2: Comparison of Direct and Stepwise Synthetic Methodologies

FeatureDirect Amidation (Schotten-Baumann)Stepwise Synthesis with Protected Intermediates
Number of Steps One primary reaction stepMultiple steps (protection, amidation, deprotection)
Yield Generally lower due to side reactionsTypically higher
Purity of Product May require extensive purificationGenerally higher purity
Reaction Conditions Biphasic, aqueous baseAnhydrous organic solvents
Complexity Simpler procedureMore complex and time-consuming
Control over Reaction Less control over side reactionsGreater control over the chemical transformation

Generation of Structurally Related Analogs and Derivatives

Modifications to the Glutamic Acid Moiety

The glutamic acid portion of the molecule offers several sites for chemical modification. These modifications can alter the polarity, charge, and hydrogen bonding capabilities of the head group.

Esterification of Carboxyl Groups: The free carboxyl groups of glutamic acid can be esterified to produce diester derivatives, such as diethyl N-linoleoyl-L-glutamate. nih.gov This modification increases the lipophilicity of the molecule and removes the negative charges at physiological pH.

Amidation of the Side-Chain Carboxyl Group: The γ-carboxyl group of the glutamic acid side chain can be converted to an amide, forming a glutamine-like derivative. This alters the hydrogen bonding properties of the molecule.

Introduction of Substituents on the Carbon Backbone: Analogs can be synthesized with substituents on the carbon backbone of the glutamic acid moiety. For example, hydroxyglutamic acid analogs can be prepared, introducing an additional hydroxyl group that can participate in hydrogen bonding. beilstein-journals.org

N-Alkylation: The amide nitrogen can be further alkylated, for instance, by methylation, to create N-methyl-N-linoleoyl-L-glutamic acid. This modification can influence the conformational flexibility and hydrogen bonding capacity of the amide bond.

Variations in the Linoleamide Chain (e.g., Saturation, Chain Length)

The linoleamide chain can be altered in terms of its length, degree of saturation, and the position and geometry of its double bonds. These modifications directly impact the lipophilicity and conformational properties of the fatty acyl portion of the molecule.

Saturation: The two double bonds in the linoleoyl chain can be reduced to yield the corresponding saturated derivative, N-stearoyl-L-glutamic acid. epa.gov This removes the kinks in the fatty acid chain, leading to a more linear and flexible structure. Similarly, partial hydrogenation can yield N-oleoyl-L-glutamic acid.

Chain Length: A variety of N-acyl glutamic acids can be synthesized using fatty acids of different chain lengths. For example, N-lauroyl-L-glutamic acid (C12), N-palmitoyl-L-glutamic acid (C16), and N-stearoyl-L-glutamic acid (C18) have been synthesized and studied. researchgate.netmedchemexpress.comnih.gov These variations allow for a systematic investigation of the effect of acyl chain length on the compound's properties.

Table 3: Examples of N-Acyl-L-Glutamic Acid Analogs with Varied Acyl Chains

Acyl GroupChemical Formula of Acyl ChainSaturation
LauroylC12H23OSaturated
PalmitoylC16H31OSaturated
StearoylC18H35OSaturated
OleoylC18H33OMonounsaturated
LinoleoylC18H31OPolyunsaturated

Isomeric Forms and Stereochemical Considerations

Glutamic acid possesses a chiral center at the α-carbon, leading to the existence of L- and D-enantiomers. The naturally occurring form is L-glutamic acid. The synthesis of this compound can be designed to be stereospecific, yielding either the L- or D-enantiomer, or it can result in a racemic mixture.

Stereospecific Synthesis: To obtain enantiomerically pure N-linoleoyl-L-glutamic acid or its D-enantiomer, it is crucial to start with the corresponding pure enantiomer of glutamic acid (L-glutamic acid or D-glutamic acid). The reaction conditions for amidation are generally selected to avoid racemization of the chiral center.

Diastereomers: If the glutamic acid moiety is modified to introduce a second chiral center, for example, in hydroxyglutamic acid analogs, diastereomers can be formed. The separation of these diastereomers may be necessary to study the biological activity of each specific isomer.

Geometric Isomers of the Linoleoyl Chain: The linoleoyl chain contains two double bonds, which can exist in either a cis or trans configuration. Natural linoleic acid has both double bonds in the cis configuration. Synthetic routes can potentially lead to the formation of geometric isomers, which may have different physical and biological properties.

The stereochemistry of the glutamic acid moiety is critical as biological systems often exhibit a high degree of stereoselectivity. Therefore, stereocontrolled synthesis is essential for the preparation of this compound for biological and pharmacological studies.

In Vitro and Pre Clinical Biological Evaluation Methodologies

Assessment of Cellular Bioactivity

The initial stages of evaluating a new compound involve a series of in vitro assays designed to determine its fundamental interactions with biological systems at the cellular level. These assessments are critical for identifying potential therapeutic effects and understanding the mechanisms of action.

A primary area of investigation for novel bioactive compounds is their potential as anti-cancer agents. The cytotoxic effects of various derivatives of glutamic acid have been explored against several cancer cell lines. While direct studies on Glutamic acid linoleamide (B162930) are not extensively documented in the available research, the methodologies employed for similar glutamic acid conjugates provide a clear framework for its evaluation.

Synthetic amides of L-glutamic acid have demonstrated activity against Ehrlich ascites carcinoma nih.gov. Furthermore, derivatives such as L-glutamic acid-γ-(4-hydroxyanilide), isolated from the mushroom Agaricus bisporous, have been shown to inhibit the growth of B16 melanoma cells in culture nih.gov. Another analogue, L-glutamic acid-γ-monohydroxamate (GAH), exhibited complete cytotoxicity against L-1210 leukemia cells in vitro nih.gov. The research into various glutamic acid derivatives has also shown cytotoxicity against breast adenocarcinoma, lung cancer cell lines, colon carcinoma, and T cells from acute leukemia nih.govsemanticscholar.org.

The general approach for these cytotoxicity assays involves:

Cell Culture: Growing specific cancer cell lines (e.g., PC-3 for prostate cancer, COLO-205 for colon cancer, L-1210 for leukemia, and B-16 for melanoma) in a controlled laboratory environment nih.gov.

Compound Exposure: Introducing the test compound at varying concentrations to the cultured cells.

Viability Assessment: Utilizing assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the metabolic activity of the cells, which correlates with cell viability. A reduction in metabolic activity indicates a cytotoxic effect.

Table 1: Examples of Cytotoxicity Studies on Glutamic Acid Derivatives

Derivative/Analogue Cancer Cell Line(s) Observed Effect
Synthetic amides of L-glutamic acid Ehrlich ascites carcinoma Activity against the carcinoma nih.gov
L-glutamic acid-γ-(4-hydroxyanilide) B16 melanoma Growth inhibition nih.gov
L-glutamic acid-γ-monohydroxamate (GAH) L-1210 leukemia Complete cytotoxicity nih.gov
N-(benzenesulfonyl)-l-glutamic acid bis(p-substituted phenylhydrazides) PC-3 prostate cancer, COLO-205 colon cancer Anticancer activity nih.gov
Various glutamic acid derivatives Breast adenocarcinoma, lung cancer cell lines, colon carcinoma, T cells from acute leukemia Cytotoxicity nih.govsemanticscholar.org

The potential for a compound to mitigate oxidative stress is a key indicator of its therapeutic promise. While specific studies on the antioxidant capacity of Glutamic acid linoleamide in cellular models are limited, research on L-glutamic acid itself suggests a role in modulating antioxidant defense systems. For instance, in studies on lentil seedlings, L-glutamic acid was shown to protect against copper-induced oxidative stress nih.gov. In a cellular context, riluzole, a drug that modulates glutamate (B1630785) release, has demonstrated direct antioxidant effects in human SH-SY5Y neuroblastoma cell lines by counteracting the effects of hydrogen peroxide exposure nih.gov.

Methodologies to evaluate antioxidant capacity in cellular models typically include:

Induction of Oxidative Stress: Exposing cultured cells (e.g., SH-SY5Y neuroblastoma cells) to an oxidizing agent like hydrogen peroxide (H₂O₂) to induce cellular damage nih.gov.

Treatment with the Test Compound: Incubating the stressed cells with the compound of interest.

Measurement of Reactive Oxygen Species (ROS): Utilizing fluorescent probes that react with ROS to quantify the level of oxidative stress within the cells. A decrease in fluorescence intensity in treated cells compared to untreated controls indicates antioxidant activity.

Cell Viability Assays: Assessing cell death to determine the protective effect of the compound against oxidative damage nih.gov.

Table 2: Findings from Antioxidant Studies of Related Compounds

Compound Cellular Model Key Findings
L-glutamic acid Lentil seedlings Modulates antioxidant defense systems against copper toxicity nih.gov
Riluzole SH-SY5Y neuroblastoma cells Counteracted H₂O₂-induced cell death and ROS increase nih.gov

Chronic inflammation is a hallmark of many diseases, making the anti-inflammatory potential of new compounds a significant area of research. Studies on conjugated linoleic acids (CLAs) have demonstrated their anti-inflammatory effects in cultured endothelial cells nih.gov. Similarly, glutamic acid-grafted hyaluronic acid has been shown to inhibit inflammatory factors in fibroblast and skin models nih.gov. These findings suggest that a conjugate of glutamic acid and linoleic acid could possess anti-inflammatory properties.

The standard methodology for anti-inflammatory profiling in cultured cells involves:

Cell Culture: Using relevant cell types such as endothelial cells or fibroblasts.

Induction of Inflammation: Stimulating the cells with an inflammatory agent like lipopolysaccharide (LPS) or pro-inflammatory cytokines.

Treatment: Exposing the inflamed cells to the test compound.

Measurement of Inflammatory Markers: Quantifying the levels of key inflammatory mediators such as interleukin-1α (IL-1α), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) using techniques like ELISA (Enzyme-Linked Immunosorbent Assay) nih.gov. A reduction in these markers indicates an anti-inflammatory effect.

Table 3: Anti-inflammatory Effects of Related Compounds

Compound Cell/Model System Effect on Inflammatory Markers
Conjugated Linoleic Acids (CLAs) Cultured endothelial cells Modest anti-inflammatory effects nih.gov
Glutamic acid-grafted hyaluronic acid Fibroblast and 3D skin model Stronger inhibition of IL-1α, IL-6, and TNF-α compared to native hyaluronic acid nih.gov

The increasing prevalence of antibiotic resistance has spurred the search for new antimicrobial agents. Glutamic acid and its derivatives have been investigated for their antibacterial and anti-biofilm properties. Studies have shown that both D- and L-isomers of glutamic acid can inhibit and disperse biofilms of Staphylococcus aureus nih.govresearchgate.net. Poly-gamma-glutamic acid (Ɣ-PGA) has also demonstrated antibacterial effects, particularly against Gram-positive bacteria like S. aureus and L. monocytogenes nih.gov.

The evaluation of antibacterial and anti-biofilm efficacy typically involves the following methods:

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC): Determining the lowest concentration of the compound that inhibits visible bacterial growth (MIC) and the lowest concentration that results in bacterial death (MBC) nih.gov.

Biofilm Inhibition and Dispersal Assays: Growing bacteria in conditions that promote biofilm formation (e.g., in microtiter plates) and then treating with the compound to assess its ability to prevent biofilm formation or disperse pre-formed biofilms. The amount of biofilm is often quantified using crystal violet staining nih.govresearchgate.net.

Confocal Laser Scanning Microscopy (CLSM): Visualizing the structure of the biofilm and the viability of the bacteria within it after treatment with the compound. This can reveal disruptions to the biofilm matrix nih.gov.

Table 4: Antibacterial and Anti-biofilm Activity of Glutamic Acid and its Derivatives

Compound Bacterial Strain(s) Key Findings
D- and L-glutamic acid Staphylococcus aureus Inhibited new biofilm formation and dispersed established biofilms nih.govresearchgate.net
Poly-gamma-glutamic acid (Ɣ-PGA) S. aureus, L. monocytogenes Pronounced antibacterial effect against these Gram-positive bacteria nih.gov
Ɣ-PGA Nanoparticles K. pneumoniae, E. coli, S. aureus, S. pyogenes Inhibition of biofilm growth mdpi.com

Neurobiological System Investigations

Given that glutamic acid is a primary excitatory neurotransmitter in the central nervous system, any of its derivatives have the potential to interact with neural pathways. Therefore, investigations into the neurobiological effects of this compound are crucial.

Glutamate plays a critical role in excitatory neurotransmission by acting on ionotropic (NMDA, AMPA, kainate) and metabotropic glutamate receptors nih.govnih.govyoutube.com. The modulation of these receptors can have profound effects on neuronal function. While direct studies on the effect of this compound on neurotransmission are not yet available, the methodologies to conduct such investigations are well-established.

These studies typically employ brain cell models, such as primary neuronal cultures or neuroblastoma cell lines, to examine the compound's influence on neurotransmitter systems. A neuroblastoma X retina hybrid cell line, N18-RE-105, has been used to characterize a glutamate binding site, providing a model for such research researchgate.net.

Methodologies for these investigations include:

Receptor Binding Assays: Using radiolabeled glutamate to determine if the test compound can bind to and potentially modulate glutamate receptors on neuronal cell membranes researchgate.net.

Electrophysiology: Techniques like patch-clamp recording can measure the electrical activity of individual neurons in response to the compound, revealing any changes in excitatory or inhibitory currents.

Calcium Imaging: Monitoring intracellular calcium levels in neurons, as glutamate receptor activation often leads to an influx of calcium. Changes in calcium signaling in the presence of the test compound can indicate modulation of neurotransmission.

Neurotransmitter Release Assays: Measuring the release of glutamate and other neurotransmitters from cultured neurons to see if the compound alters their release dynamics.

While specific data for this compound is pending, the established role of glutamate as a major excitatory neurotransmitter underscores the importance of these neurobiological investigations youtube.comyoutube.com.

Exploration of Neuroprotective Potential in Cellular Models of Neurological Disorders

The neuroprotective potential of a compound is often initially assessed in vitro using cellular models that replicate aspects of neurological disorders. A common approach involves inducing excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate leads to neuronal damage and death. researchgate.netmdpi.com This is relevant for conditions such as stroke and epilepsy.

Researchers typically use primary cortical neuronal cultures or human induced pluripotent stem cell (hiPSC)-derived neural cells. researchgate.netmdpi.comnih.govnih.gov An injury model can be established by exposing these cells to high concentrations of glutamic acid or kainic acid. nih.gov The test compound, such as this compound, would be added to the cell culture before, during, or after the induced injury to assess its ability to prevent or reverse the damage.

The effectiveness of the compound is quantified by measuring neuronal viability 24 hours after the insult. nih.gov This can be done using various assays that measure metabolic activity or cell membrane integrity. The results are often presented as the concentration of the compound required to inhibit 50% of the cell death (IC50). For example, studies on other neuroprotective agents have determined IC50 values in similar models. nih.gov

Table 1: Example Data on Neuroprotective Activity in a Glutamic Acid Injury Model This table is a hypothetical representation of data that would be generated from such an experiment.

CompoundConcentration (µM)Neuronal Viability (%)
Control (No Injury)N/A100
Injury (Glutamic Acid)045
Compound X160
Compound X1085
Compound X10095

These studies suggest that certain molecules can significantly protect neurons from excitotoxic death, highlighting the importance of evaluating compounds like this compound in these established models. nih.govnih.gov

Metabolic Flux Analysis

Tracing of Carbon and Nitrogen Flow in Cellular Metabolism

To trace metabolic pathways, stable isotope-labeled compounds are used as tracers. medchemexpress.comnih.gov For investigating the metabolism of a molecule like this compound, which contains both carbon and nitrogen, a common approach is to use substrates labeled with heavy isotopes, such as ¹³C and ¹⁵N (e.g., ¹³C-labeled glucose or ¹⁵N-labeled glutamine). nih.gov

Cells are cultured in a medium containing these labeled substrates. As the cells metabolize the tracers, the isotopes become incorporated into downstream metabolites. nih.govbiorxiv.orgresearchgate.netnih.gov Using high-resolution mass spectrometry, researchers can measure the mass shifts in these metabolites, allowing them to map the flow of carbon and nitrogen through central metabolic pathways like the citric acid cycle and amino acid synthesis. nih.gov This methodology reveals how glutamine's carbon and nitrogen are coordinately metabolized for processes like nucleotide and amino acid biosynthesis. biorxiv.orgresearchgate.netnih.gov

Impact on Specific Metabolite Pools (e.g., Glutamine, α-Ketoglutarate, GABA)

The introduction of a bioactive compound can significantly alter the concentrations of key intracellular metabolites. Glutamine, glutamate, and α-ketoglutarate are central nodes linking amino acid metabolism with the citric acid cycle. nih.govnih.gov Glutamate is also the precursor to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). nih.gov

Studies have shown that both glutamine and α-ketoglutarate can be taken up by nerve terminals and used to replenish the neurotransmitter pools of glutamate and GABA. nih.gov To assess the impact of a compound, researchers would treat cells and then perform metabolomic analysis to quantify the levels of these key metabolites. A significant change in the ratio of glutamine to glutamate, for instance, can indicate an alteration in glutaminase (B10826351) activity or downstream metabolic processes. nih.govresearchgate.net

Table 2: Illustrative Changes in Metabolite Pools After Compound Treatment This table provides a hypothetical example of how metabolite levels might change in response to a test compound.

MetaboliteControl (Relative Abundance)Treated (Relative Abundance)Percent Change
Glutamine1.000.75-25%
α-Ketoglutarate1.001.20+20%
GABA1.001.15+15%

Such data helps to pinpoint the specific metabolic pathways affected by the compound under investigation.

Advanced Cellular and Subcellular Studies

Confocal Microscopy for Subcellular Localization

Confocal microscopy is a high-resolution imaging technique used to determine the specific location of molecules within a cell. nih.govnih.govmdpi.com To visualize a compound like this compound or its target proteins, it would typically be tagged with a fluorescent marker. An alternative approach is to use immunofluorescence, where a fluorescently labeled antibody that specifically binds to the molecule of interest is used. mdpi.com

The microscope scans the sample with a laser, and by collecting emitted fluorescent light through a pinhole, it can generate sharp, detailed images of specific focal planes. nih.gov By taking a series of images at different depths (a Z-stack), a three-dimensional reconstruction of the cell can be created, precisely showing whether the compound localizes to the nucleus, mitochondria, cytoplasm, or cell membrane. researchgate.net This technique is essential for understanding a compound's mechanism of action, as its function is often tied to its subcellular location. nih.govnih.gov

Gene Expression Analysis (e.g., RT-qPCR for metabolic enzymes)

To understand how a compound affects cellular function at the genetic level, researchers perform gene expression analysis. Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a common method used to measure the amount of messenger RNA (mRNA) for specific genes. mdpi.com

If a compound is hypothesized to alter a particular metabolic pathway, RT-qPCR can be used to quantify the expression of genes encoding the key enzymes in that pathway. mdpi.comnih.gov For example, to study the effects on glutamate metabolism, one might measure the mRNA levels of glutaminase (converts glutamine to glutamate) or glutamate decarboxylase (converts glutamate to GABA). nih.gov An increase or decrease in the mRNA levels for these enzymes would suggest that the compound regulates the pathway at the level of gene transcription. mdpi.comnih.gov

Table 3: Hypothetical RT-qPCR Results for Metabolic Enzyme Gene Expression This table illustrates potential changes in gene expression following treatment with a test compound.

Gene TargetControl (Relative Expression)Treated (Relative Expression)Fold Change
Glutaminase (GLS)1.01.8+1.8
Glutamate Dehydrogenase (GLUD1)1.00.6-0.4
Glutamate Decarboxylase (GAD1)1.01.5+1.5

These results provide insight into the molecular mechanisms by which a compound exerts its biological effects.

Proteomic Approaches for Target Identification

There are currently no published studies that have employed proteomic methodologies to identify the protein binding partners or molecular targets of this compound in human or animal cells. Techniques such as affinity purification-mass spectrometry (AP-MS) or activity-based protein profiling (ABPP), which are standard methods for elucidating drug-protein interactions, have not been applied to this specific compound according to the available literature.

Functional Assays of Isolated Enzymes or Receptors

Similarly, the scientific literature lacks reports on functional assays investigating the direct effects of this compound on isolated enzymes or receptors. There is no data available from studies such as enzyme inhibition assays, receptor binding assays, or functional cell-based assays that would characterize its potential as an inhibitor, activator, agonist, or antagonist for any specific biological target. Therefore, it is not possible to provide detailed research findings or data tables on its enzymatic or receptor-level activity.

Advanced Analytical Methodologies for Glutamic Acid Linoleamide Research

Chromatographic Techniques for Separation and Purification

Chromatography is fundamental to isolating Glutamic acid linoleamide (B162930) from intricate biological samples, mitigating matrix effects, and enabling precise analysis. The choice of technique is dictated by the physicochemical properties of the molecule, which possesses both a polar amino acid headgroup and a long, nonpolar fatty acyl tail.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of N-acyl amino acids due to its versatility and high resolving power. bevital.nomyfoodresearch.com The amphiphilic nature of Glutamic acid linoleamide allows for separation using either reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC).

Reversed-Phase (RP) HPLC : This is the most common approach for lipid analysis. waters.comaocs.org Separation is based on hydrophobicity, where the nonpolar linoleoyl chain interacts with a nonpolar stationary phase (e.g., C18 or C8). thermofisher.comaocs.org A polar mobile phase, typically a gradient of water and a less polar organic solvent like acetonitrile (B52724) or methanol, is used for elution. aocs.org Longer retention times are associated with greater hydrophobicity. This method effectively separates different N-acyl amino acids based on the length and saturation of their fatty acid chains. aocs.org

Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC is particularly effective for separating molecules based on the polarity of their headgroups. rsc.orgrsc.orgnih.govnih.gov In this mode, a polar stationary phase is used with a mobile phase rich in a nonpolar organic solvent. rsc.orgnih.gov this compound is retained through the interaction of its polar glutamic acid moiety with the stationary phase. HILIC is advantageous for separating different classes of lipids and can be crucial for distinguishing between N-acyl amino acids with different amino acid headgroups. waters.com

Diverse detection modes can be coupled with HPLC for the analysis of this compound. While the molecule lacks a strong native chromophore for standard UV-Vis detection, derivatization can be employed. myfoodresearch.comliberty.edu For instance, derivatizing the carboxylic acid groups with a UV-active agent like 2,4′-dibromoacetophenone can yield esters suitable for spectrophotometric detection. researchgate.netmdpi.com However, coupling HPLC with mass spectrometry (LC-MS) is the most powerful approach, providing both separation and structural information without the need for derivatization. mdpi.com

ParameterReversed-Phase (RP) HPLCHydrophilic Interaction Liquid Chromatography (HILIC)
Stationary Phase Nonpolar (e.g., C18, C8)Polar (e.g., Silica, Amide)
Mobile Phase Polar; Gradient of Water/Acetonitrile or Water/MethanolNonpolar; High concentration of organic solvent (e.g., Acetonitrile) with a small amount of aqueous buffer
Separation Principle Hydrophobicity of the linoleoyl tailPolarity of the glutamic acid headgroup
Common Detectors Mass Spectrometry (MS), Charged Aerosol Detector (CAD), UV-Vis (with derivatization)Mass Spectrometry (MS)
Table 1. Typical HPLC parameters for the analysis of this compound.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a high-resolution separation technique, but it is not suitable for the direct analysis of non-volatile and thermally labile molecules like this compound. thermofisher.comsigmaaldrich.com Therefore, chemical derivatization is a mandatory prerequisite to increase volatility and thermal stability. thermofisher.comsigmaaldrich.com

The derivatization process for this compound would target the active hydrogens on the two carboxylic acid groups and the secondary amine group of the glutamic acid moiety. sigmaaldrich.com Common strategies include:

Silylation : This is a widely used technique where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comtcichemicals.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are effective. sigmaaldrich.com TBDMS derivatives are generally more stable and less sensitive to moisture than TMS derivatives. sigmaaldrich.com

Esterification followed by Acylation : This two-step process first converts the carboxylic acid groups into esters (e.g., methyl esters using BF3-Methanol) followed by acylation of the amine group using reagents like pentafluoropropionic anhydride (B1165640) (PFPA). acs.orgthermofisher.com The resulting fluorinated derivatives are highly volatile and exhibit excellent sensitivity with electron capture detection (ECD) or mass spectrometry. gcms.cz

Once derivatized, the volatile analyte can be separated on a GC column, typically a nonpolar or medium-polarity capillary column, and detected by a flame ionization detector (FID) or, more powerfully, a mass spectrometer (GC-MS). sigmaaldrich.com

Derivatization MethodReagent(s)Target Functional GroupsResulting Derivative
Silylation BSTFA or MTBSTFA-COOH, -NHTMS or TBDMS esters/amides
Esterification/Acylation 1. Acidified Alcohol (e.g., BF3-Methanol) 2. Perfluoro Acid Anhydride (e.g., PFPA)1. -COOH 2. -NHMethyl ester, PFP amide
Table 2. Common derivatization strategies for GC analysis of this compound.

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool in the study of this compound, providing sensitive detection, structural confirmation, and precise quantification. It is most often coupled with a liquid chromatography front-end (LC-MS).

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Molecular Ion and Fragment Analysis

Tandem mass spectrometry (LC-MS/MS) is the definitive technique for the structural analysis of N-acyl amino acids in complex mixtures. The process begins with soft ionization of the molecule, typically using electrospray ionization (ESI), which generates intact protonated [M+H]+ or deprotonated [M-H]- molecular ions with minimal fragmentation. acs.orgillinois.educreative-proteomics.com

In a triple quadrupole or ion trap mass spectrometer, the following steps occur:

MS1 Scan : The molecular ion of this compound is selected in the first mass analyzer (Q1).

Collision-Induced Dissociation (CID) : The selected precursor ion is accelerated into a collision cell (Q2) filled with an inert gas (e.g., argon). The resulting collisions impart energy, causing the ion to fragment in a predictable manner. nih.govlongdom.orgmdpi.com

MS2 Scan : The resulting fragment ions (product ions) are separated in the third mass analyzer (Q3) and detected.

The fragmentation pattern provides a structural fingerprint of the molecule. For this compound, characteristic fragments would be expected from the cleavage of the amide bond, yielding ions corresponding to the linoleoyl group and the glutamic acid group. Further fragmentation of the glutamic acid moiety (e.g., loss of water or CO2) can also provide confirmatory structural information. nih.govresearchgate.net

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS), using analyzers like Orbitrap or Time-of-Flight (TOF), provides highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm). uci.edu This precision allows for the unambiguous determination of a molecule's elemental formula. lcms.cz

For this compound (C23H41NO5), HRMS can distinguish its molecular ion from other potential isobaric interferences—compounds that have the same nominal mass but different elemental compositions. This capability is critical for confident identification in untargeted metabolomics studies where numerous compounds are detected simultaneously. uci.edu

ParameterValue
Molecular Formula C23H41NO5
Monoisotopic Mass (Nominal) 411
Monoisotopic Mass (Exact) 411.29847
[M+H]+ (Protonated Ion) 412.30625
[M-H]- (Deprotonated Ion) 410.29070
Table 3. Theoretical mass data for this compound used in HRMS.

Multiple Reaction Monitoring (MRM) for Targeted Quantification in Complex Matrices

Multiple Reaction Monitoring (MRM) is a targeted MS/MS technique performed on triple quadrupole instruments that offers exceptional sensitivity and selectivity for quantifying specific analytes in complex biological matrices like plasma or tissue homogenates. nih.govlipidmaps.orgresearchgate.net

In an MRM experiment, the mass spectrometer is programmed to detect one or more specific precursor-to-product ion "transitions" for the target analyte. wur.nl For this compound, a typical MRM method would involve:

Q1 is set to selectively pass the m/z of the precursor ion (e.g., [M+H]+ at m/z 412.3).

The precursor ion is fragmented in the collision cell (Q2).

Q3 is set to selectively pass the m/z of a specific, high-intensity product ion (e.g., a fragment corresponding to the glutamic acid moiety).

By monitoring these specific transitions at the known retention time of the compound, the instrument can quantify this compound with very high specificity, effectively filtering out background noise from the matrix. nih.gov The use of a stable isotope-labeled internal standard (e.g., containing 13C or 2H atoms) is essential for the most accurate and precise quantification, as it corrects for variations in sample preparation and instrument response. researchgate.net

Precursor Ion (m/z)Product Ion (m/z)DescriptionMode
412.3148.1Transition to protonated Glutamic acidPositive
412.3130.1Transition to Glutamic acid fragment (loss of H2O)Positive
410.3146.0Transition to deprotonated Glutamic acidNegative
410.3279.2Transition to deprotonated Linoleic acidNegative
Table 4. Hypothetical MRM transitions for the quantification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides detailed information about the three-dimensional structure and conformation of molecules in solution. For this compound, NMR spectroscopy is instrumental in elucidating the spatial arrangement of atoms, the conformation of both the fatty acyl chain and the amino acid backbone, and the precise nature of the amide linkage.

Two-dimensional (2D) NMR experiments are particularly crucial for this purpose. Experiments such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are used to establish through-bond connectivity, confirming the spin systems of the glutamic acid and linoleamide moieties. This allows for the unambiguous assignment of proton (¹H) and carbon (¹³C) resonances within the molecule.

To determine the three-dimensional structure, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are employed. These experiments measure through-space interactions between protons that are close to each other, typically within 5 Å. The intensity of the observed NOE or ROE cross-peaks is proportional to the inverse sixth power of the distance between the protons, allowing for the calculation of internuclear distances. By identifying NOEs between protons on the linoleamide chain and protons on the glutamic acid residue, the preferred conformation of the molecule and the orientation of the acyl chain with respect to the amino acid can be determined. For instance, NOEs between the α-proton of the glutamic acid and protons of the linoleamide methylene (B1212753) groups near the amide bond can define the torsion angles around the amide linkage.

Furthermore, NMR can provide insights into the dynamics of this compound. By analyzing parameters such as relaxation times (T1 and T2) and line widths, information about the flexibility and mobility of different parts of the molecule can be obtained. This is particularly relevant for the long and flexible linoleamide chain.

While specific NMR structural studies on this compound are not extensively documented in publicly available literature, the principles of NMR analysis of other N-acyl amino acids and lipidated peptides are directly applicable. For example, studies on N-acetyl-L-glutamine have utilized 1D and 2D NMR techniques to identify its structure and decomposition products nih.gov. Similarly, the conformation of lipid A, which also contains acyl chains linked to a backbone, has been analyzed in detail using NOE-based NMR methods researchgate.net. These studies serve as a methodological blueprint for the conformational and linkage analysis of this compound.

Integration of Omics Approaches

Targeted Lipidomics for Endogenous Acyl Amino Acid Profiling

Targeted lipidomics is a hypothesis-driven approach that focuses on the selective detection and quantification of a predefined set of lipid species. This methodology is exceptionally well-suited for profiling endogenous N-acyl amino acids (NAAs), including this compound, in complex biological samples such as tissues and biofluids. The high sensitivity and specificity of targeted lipidomics, typically employing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), enable the accurate measurement of low-abundance signaling lipids.

The general workflow for targeted lipidomics of NAAs involves several key steps. First, lipids are extracted from the biological matrix using organic solvents. This is followed by a chromatographic separation, usually reversed-phase LC, which separates the different NAAs based on their hydrophobicity. The separated lipids are then introduced into a tandem mass spectrometer. In the mass spectrometer, a specific precursor ion (corresponding to the molecular weight of the target NAA) is selected and fragmented. The resulting product ions are unique to the structure of the molecule, providing a highly specific fingerprint for identification and quantification.

Multiple Reaction Monitoring (MRM) is a common acquisition mode used in targeted lipidomics. In MRM, the mass spectrometer is set to monitor specific precursor-to-product ion transitions for each targeted NAA. This approach significantly enhances the signal-to-noise ratio, allowing for the detection of NAAs at very low concentrations. For instance, a targeted lipidomics approach has been successfully used to identify and quantify 50 novel endogenous acyl amino acids in rat brain, with detection levels ranging from 0.2 to 69 pmol per gram of wet tissue researchgate.net.

The development of such methods has been crucial in expanding our understanding of the diversity and biological roles of NAAs. For example, a targeted lipidomics approach was developed for the identification and quantification of NAAs in rat brain tissue, successfully measuring the levels of 11 previously reported NAAs nih.gov. This demonstrates the power of this technique in profiling the endogenous NAA landscape.

Below is an interactive data table summarizing the findings from a representative targeted lipidomics study on N-acyl amino acids in rat brain tissue.

N-Acyl Amino AcidEndogenous Level (pmol/g wet rat brain)Reference
N-arachidonoyl glycine333 ± 54 nih.gov
N-oleoyl glycine125 ± 21 nih.gov
N-palmitoyl glycine89 ± 15 nih.gov
N-stearoyl glycine76 ± 12 nih.gov
N-linoleoyl glycine54 ± 9 nih.gov
N-arachidonoyl GABA2.5 ± 0.4 nih.gov
N-oleoyl GABA1.8 ± 0.3 nih.gov
N-palmitoyl GABA1.2 ± 0.2 nih.gov
N-stearoyl GABA1.0 ± 0.2 nih.gov
N-docosahexaenoyl glycine0.26 ± 0.05 nih.gov
N-palmitoyl glutamic acidDetected researchgate.net

This table is illustrative and compiles data from cited sources to represent typical findings in targeted lipidomics of N-acyl amino acids.

Metabolomics for Understanding Metabolic Alterations in Biological Systems

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. As a comprehensive, unbiased, and hypothesis-generating approach, metabolomics provides a functional readout of the physiological state of a biological system. In the context of this compound research, metabolomics can be employed to understand the broader metabolic alterations that occur in biological systems in response to the presence or altered levels of this specific N-acyl amino acid.

By analyzing the global metabolic profile, researchers can identify changes in various metabolic pathways that may be influenced by this compound. This can provide insights into its mechanism of action and its role in health and disease. For example, alterations in amino acid metabolism, fatty acid oxidation, or central carbon metabolism could indicate the pathways through which this compound exerts its biological effects.

Metabolomic studies often utilize advanced analytical platforms such as high-resolution mass spectrometry (MS) coupled with gas chromatography (GC) or liquid chromatography (LC), as well as nuclear magnetic resonance (NMR) spectroscopy. The data generated from these platforms are then analyzed using sophisticated bioinformatics and statistical tools to identify metabolites that are significantly altered between different experimental conditions.

While specific metabolomics studies focusing exclusively on the effects of this compound are not widely reported, research on the broader class of N-acyl amino acids and related metabolic conditions provides a strong foundation. For instance, metabolomic profiling has been used to identify associations between complex lipid species and amino acid analogues with responses to weight loss interventions, highlighting the interconnectedness of lipid and amino acid metabolism nih.gov. Furthermore, metabolomic studies in conditions like type 2 diabetes and diabetic kidney disease have revealed significant alterations in plasma amino acid profiles, demonstrating the utility of this approach in understanding metabolic dysregulation diabetesjournals.orgnih.gov. Such studies indicate that an increase in the cellular concentration of certain N-acyl amino acids could serve as a biomarker for metabolic diseases frontiersin.orgnih.gov.

A hypothetical metabolomics study investigating the effects of this compound on a cell culture model might reveal the following types of metabolic alterations, as summarized in the interactive data table below.

Metabolic PathwayKey Metabolites AlteredPotential Biological Implication
Amino Acid MetabolismIncreased Glutamate (B1630785), Decreased GlutamineAltered nitrogen balance and neurotransmitter synthesis
Fatty Acid OxidationIncreased long-chain acylcarnitinesEnhanced mitochondrial beta-oxidation
Glycolysis/GluconeogenesisDecreased Glucose, Increased LactateShift in energy metabolism towards glycolysis
Tricarboxylic Acid (TCA) CycleIncreased Citrate, Decreased SuccinateAltered mitochondrial respiration and energy production
Pentose Phosphate PathwayIncreased Ribose-5-phosphateChanges in nucleotide biosynthesis and redox balance

This table is a hypothetical representation of potential findings from a metabolomics study on this compound, based on known metabolic roles of its constituent parts and general findings in metabolomics research.

By integrating these advanced "omics" approaches, a more comprehensive understanding of the biological significance of this compound can be achieved, from its specific molecular structure and interactions to its broader impact on cellular and systemic metabolism.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Glutamic Acid Linoleamide in biological matrices?

  • Methodology :

  • Enzymatic UV assays adapted for L-glutamic acid quantification (e.g., coupled with dehydrogenases) can be modified by incorporating linoleamide-specific hydrolysis steps. Validation should include calibration curves and spike-recovery tests .
  • HPLC-MS/MS is optimal for structural confirmation and quantification. Use reverse-phase columns (C18) with mobile phases containing 0.1% formic acid, and monitor transitions specific to glutamic acid (m/z 148→84) and linoleamide (m/z 280→261) .
  • Folin-Ciocalteu assay may estimate total amide bonds but requires validation against pure standards due to interference from other phenolic compounds .

Q. What synthesis pathways are proposed for this compound, given limited direct studies?

  • Methodology :

  • Inference from oleamide synthesis : Linoleamide is hypothesized to form via enzymatic conjugation of linoleic acid and ammonia/glutamine. In vitro protocols involve incubating linoleic acid with glutaminase or amidases under controlled pH (6.5–7.5) and temperature (37°C), followed by purification via solvent extraction .
  • Solid-phase peptide synthesis (SPPS) can be adapted by coupling Fmoc-glutamic acid to linoleoyl chloride, with deprotection using trifluoroacetic acid. Purity is assessed via NMR (δ 0.8–1.3 ppm for linoleic chain) .

Advanced Research Questions

Q. How does this compound modulate dendritic cell (DC) activation and antigen presentation?

  • Methodology :

  • Flow cytometry : Stimulate bone marrow-derived DCs (BMDCs) with this compound (10–100 µg/mL) and measure surface markers (CD40, CD80, MHC-II) after 24 hours. Use brefeldin A to block cytokine secretion during staining .
  • Cytokine profiling : ELISA or multiplex assays (e.g., Luminex) for IL-6, TNF-α, and IL-12p70 in supernatants. Compare with alum or poly-γ-glutamic acid (γ-PGA) adjuvants to assess TLR4/MyD88 dependency .

Q. What techniques characterize the physicochemical properties of this compound complexes?

  • Methodology :

  • Dynamic light scattering (DLS) : Measure hydrodynamic diameter and polydispersity index (PDI) in saline (pH 7.4). Zeta potential analysis indicates surface charge, critical for colloidal stability .
  • Scanning electron microscopy (SEM) : Fix complexes on silicon wafers, sputter-coat with gold, and image at 5–10 kV. Compare morphology with γ-PGA/alum composites .

Q. How can researchers resolve contradictions in cytokine profiles induced by this compound across studies?

  • Methodology :

  • Multivariate analysis : Apply PCA or PLS-DA to cytokine datasets (IL-1β, IL-6, IL-23) to identify batch effects or dose-dependent outliers .
  • ELISPOT assays : Quantify antigen-specific IFN-γ-producing cells in splenocytes to distinguish Th1/Th17 biases. Use peptide libraries (e.g., OVA257–264) for cross-validation .

Data Contradiction Analysis

  • Example : Discrepancies in adjuvant efficacy (e.g., γ-PGA vs. alum) may arise from differential DC uptake or TLR4 signaling. To address:
    • Dose-response curves : Test this compound at 1–100 µg/mL in BMDCs.
    • Knockout models : Use TLR4−/− or MyD88−/− mice to isolate signaling pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.